(3-Nitrobenzylidene)malononitrile
Overview
Description
Synthesis Analysis
The synthesis of (3-Nitrobenzylidene)malononitrile and its derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylethylidene)- and 2-(1-phenylpropylidene)malononitriles under mild conditions leads to the formation of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group (Korotaev, Barkov, & Sosnovskikh, 2013). Another study highlights the general and transition-metal-free synthesis of carbazol-4-amine derivatives through a reaction of 3-nitroindoles with alkylidene malononitriles, demonstrating the compound's role in constructing the carbazol-4-amine motif (Cao et al., 2018).
Molecular Structure Analysis
The molecular structure of (3-Nitrobenzylidene)malononitrile derivatives has been extensively studied, with X-ray diffraction analysis providing insight into their crystal structures. Research on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine revealed their structural characteristics and suggested their potential nonlinear optical (NLO) behavior due to nonzero microscopic first hyperpolarizabilities (Karakas et al., 2005).
Chemical Reactions and Properties
(3-Nitrobenzylidene)malononitrile undergoes various chemical reactions, leading to the synthesis of novel compounds. For instance, reactions between nitrostyrenes and excess malononitrile have been utilized for the synthesis of 3-aryl-2,6-dicyano-5-methylanilines, suggesting a mechanism involving the formation of aromatic products (Adib et al., 2010).
Physical Properties Analysis
The physical properties of (3-Nitrobenzylidene)malononitrile derivatives, such as solvatochromic behavior and transparency in the visible region, are crucial for their application in various fields. The study on N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine showcases these properties and their relevance to NLO applications (Karakas et al., 2005).
Chemical Properties Analysis
The chemical properties of (3-Nitrobenzylidene)malononitrile derivatives, such as their reactivity and the formation of complex molecules through reactions with other compounds, are integral to their application in synthetic chemistry. The formation of 4-arylamino-3-methoxycinnoline 1-oxides from N-o-nitrobenzylideneanilines highlights the compound's versatility in synthetic applications (Johnston et al., 1987).
Scientific Research Applications
Biochemistry
Pharmaceutical Industries
Benzylidene malononitrile, a related compound, finds applications in pharmaceutical industries . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .
Pharmacology
In pharmacology, benzylidene malononitrile is used . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .
Specialty Chemicals
Benzylidene malononitrile is used in the production of specialty chemicals . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .
Knoevenagel Condensation
This compound is used in the Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile . The process is green and the apparent activation energy was 10.01 kcal/mol .
Fluorescence-Based Assay
Benzylidene malononitrile finds applications in fluorescence-based assays to determine methane . This application is particularly useful in environmental science and biochemistry .
Perfumery
Benzylidene malononitrile is used in the perfumery industry . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .
Biotech
In the field of biotechnology, benzylidene malononitrile is used . It’s produced by polluting routes and hydrotalcites (HT) have been very effective as solid bases in different reactions .
Magnetic Cored Amino Group Terminated Dendrimer
This compound is used in the synthesis of magnetic cored amino group terminated dendrimer (Fe 3 O 4 @SiO 2 @PAMAM-G 2) through covalent bonding . This catalyst was characterized by FT-IR, XRD, FE-SEM, TEM, and TGA detection methods .
Monodisperse Carbon Nanotube-Based NiCu Nanohybrids
This compound is used in the synthesis of monodisperse carbon nanotube-based NiCu nanohybrids . These nanohybrids were prepared for the Knoevenagel condensation of aryl and aliphatic aldehydes . The synthesis of these nanohybrids was carried out by the ultrasonic hydroxide assisted reduction method .
Anticancer, Antifungal, Antibacterial Applications
Benzylidene malononitrile derivatives have attracted many scientists’ attention because of some unique properties such as anticancer, antifungal, antibacterial .
Increasing Cell Resistance
Benzylidene malononitrile derivatives are used to increase cell resistance in the case of oxidative stress .
Prostaglandin Biosynthesis
In prostaglandin biosynthesis, benzylidene malononitrile derivatives are used .
Design of Photoconductive Cells
Benzylidene malononitrile derivatives are used in the design of photoconductive cells .
Inhibition/Activation of Certain Enzymes
Benzylidene malononitrile derivatives are used in the inhibition/activation of certain enzymes .
Safety And Hazards
“(3-Nitrobenzylidene)malononitrile” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Future Directions
The future directions of “(3-Nitrobenzylidene)malononitrile” research could involve exploring its applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . Additionally, the development of more efficient and green synthesis methods could be a focus .
properties
IUPAC Name |
2-[(3-nitrophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJZLGIKHAOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182511 | |
Record name | Malononitrile, (m-nitrobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrobenzylidene)malononitrile | |
CAS RN |
2826-32-6 | |
Record name | 3-Nitrobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2826-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Nitrobenzylidene)malononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Nitrobenzylidene)malononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, (m-nitrobenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malononitrile, (m-nitrobenzylidene)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-Nitrobenzylidene)malononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X87U5GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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